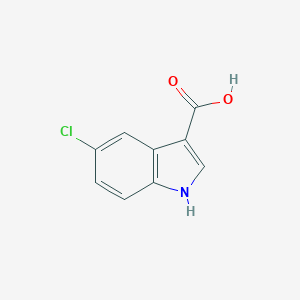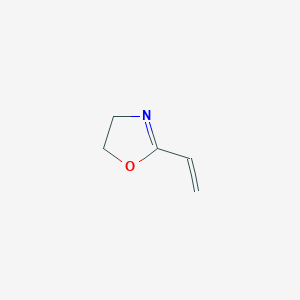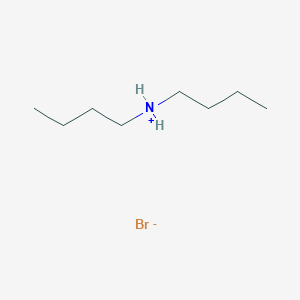
四氟硼酸二正丁铵
描述
Di-N-butylammonium tetrafluoroborate is a compound that has been identified as a promising thermomaterial with solid–solid phase transitions . It presents thermal properties of great interest not only for active barocaloric refrigeration but also for passive cold-storage .
Synthesis Analysis
This compound can be synthesized by the reaction between a 30% aqueous solution of tetrafluoroboric acid and a 40% aqueous solution of tetrabutylamonium hydroxide .Molecular Structure Analysis
The thermal changes in Di-N-butylammonium tetrafluoroborate are found to be related to a progressive increase in the structural disorder of both di-n-butylammonium cations and tetrafluoroborate anions .Chemical Reactions Analysis
The compound shows two solid-to-solid phase transitions in the region of interest for cold-storage and food preservation . These transitions are related to a progressive increase in the structural disorder of both di-n-butylammonium cations and tetrafluoroborate anions .Physical And Chemical Properties Analysis
Di-N-butylammonium tetrafluoroborate has thermal properties of great interest for both active barocaloric refrigeration and passive cold-storage . The observed cold-storage capacity is very close to that of commercial solid-to-liquid phase change materials (SL-PCMs), while the pressure-induced thermal changes are superior to those of most barocaloric materials .科学研究应用
Thermomaterial for Cooling and Cold-Storage
Di-N-butylammonium tetrafluoroborate is a promising thermomaterial with solid–solid phase transitions . This compound presents thermal properties of great interest not only for active barocaloric refrigeration, but also for passive cold-storage . This makes it a unique multipurpose thermomaterial .
Food Preservation
The operating temperature range of this material is very adequate for food preservation (250–310 K), which is a great advantage over most barocaloric materials .
Cold-Storage Capacity
The observed cold-storage capacity of Di-N-butylammonium tetrafluoroborate is very close to that of commercial solid-to-liquid phase change materials (SL-PCMs) (E ∼ 135 kJ kg −1) .
Pressure-Induced Thermal Changes
The pressure-induced thermal changes (Δ S ∼ [200–270] J K −1 kg −1) of Di-N-butylammonium tetrafluoroborate are superior to those of most barocaloric materials, operating under lower pressures (p ∼ [500–1000] bar) .
Structural Characterization
Beyond the thermal properties, deep structural characterization of Di-N-butylammonium tetrafluoroborate reveals a progressive structural disorder of the [DBA] + cations and [BF 4] − anions as the origin of such thermal properties . This will help the future rational design of enhanced thermomaterials .
Fluoride Transfer
Di-N-butylammonium tetrafluoroborate can be used in the interrogation of the kinetics of three processes in which fluoride is transferred from TBAT, in THF and in MeCN .
作用机制
Target of Action
Di-N-butylammonium tetrafluoroborate ([DBA][BF4]) is a thermomaterial . Its primary targets are systems that require refrigeration, such as food preservation and cooling systems .
Mode of Action
The compound presents solid-to-solid phase transitions . This unique property allows it to be used in active barocaloric refrigeration and passive cold-storage . The phase transitions are driven by pressure changes .
Biochemical Pathways
Instead, its action is based on physical properties, specifically its thermal properties and phase transitions .
Pharmacokinetics
Its properties and behavior are more relevant to thermodynamics and material science .
Result of Action
The compound’s action results in significant thermal changes. It has a cold-storage capacity very close to that of commercial solid-to-liquid phase change materials (SL-PCMs), and its pressure-induced thermal changes are superior to those of most barocaloric materials . These properties make it a promising material for refrigeration and cold-storage applications .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and pressure . Its operating temperature range (250-310 K) is very adequate for food preservation, which is a great advantage over most barocaloric materials .
安全和危害
未来方向
The compound’s unique thermal properties make it a promising material for applications in refrigeration and cold-storage . Its operating temperature range is very adequate for food preservation, which is a great advantage over most barocaloric materials . Future research could focus on enhancing these thermal properties for more efficient cooling systems .
属性
IUPAC Name |
dibutylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.BF4/c1-3-5-7-9-8-6-4-2;2-1(3,4)5/h9H,3-8H2,1-2H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZKFGXFAVXKIF-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[NH2+]CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890675 | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-N-butylammonium tetrafluoroborate | |
CAS RN |
12107-76-5 | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12107-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012107765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylammonium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes Di-N-butylammonium tetrafluoroborate suitable for cooling applications?
A1: The research paper highlights Di-N-butylammonium tetrafluoroborate's potential as a thermomaterial due to its solid-liquid phase transition properties. While the specific transition temperature isn't mentioned in the abstract, the paper likely delves into how this material transitions between phases at temperatures relevant for cooling and cold storage, making it suitable for these applications [].
Q2: Are there any potential advantages of using Di-N-butylammonium tetrafluoroborate over traditional cooling methods?
A2: The abstract mentions that traditional refrigeration relies heavily on active vapor-compression systems using refrigerants with liquid-gas transitions []. These systems can be energy-intensive and often rely on refrigerants with high global warming potential. While the paper doesn't directly compare Di-N-butylammonium tetrafluoroborate to traditional methods, its investigation into this material suggests a potential for developing more sustainable and potentially more efficient cooling technologies. Further research would be needed to confirm these advantages.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)




![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)